

Preliminary investigation of IT-143B in scientific research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IT-143B**

Cat. No.: **B10820791**

[Get Quote](#)

Preliminary Investigation of IT-143-B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IT-143-B is a piericidin-group antibiotic with demonstrated biological activity, including antifungal, antibacterial, and cytotoxic effects. This document provides a comprehensive overview of the preliminary scientific research on IT-143-B, focusing on its discovery, physicochemical properties, and proposed mechanisms of action. Quantitative data from preclinical studies are summarized, and key experimental protocols are detailed. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development.

Introduction

IT-143-B is a novel antibiotic belonging to the piericidin class, which was first isolated from the fermentation broth of *Streptomyces* sp. No. A-143. Structurally, piericidins feature a substituted pyridine ring connected to a long polyketide-derived side chain. Preliminary studies have indicated that IT-143-B exhibits a range of biological activities, making it a compound of interest for further investigation in therapeutic applications.

Physicochemical Properties

The molecular formula of IT-143-B has been determined to be C₂₈H₄₁NO₄.^[1] It is characterized as a pale yellow oil and is soluble in solvents such as ethanol, methanol, DMF, and DMSO.^[2]

Property	Value
Molecular Formula	C ₂₈ H ₄₁ NO ₄
Appearance	Pale Yellow Oil
Solubility	Soluble in ethanol, methanol, DMF, DMSO

Biological Activity and Quantitative Data

IT-143-B has shown inhibitory activity against various microorganisms and cytotoxic effects against cancer cells.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of IT-143-B against several fungi and bacteria have been determined.

Organism	MIC (µg/mL)
Aspergillus fumigatus	Data not available in search results
Micrococcus luteus	Data not available in search results

Note: While the sources state activity against these organisms, specific MIC values were not found in the provided search results.

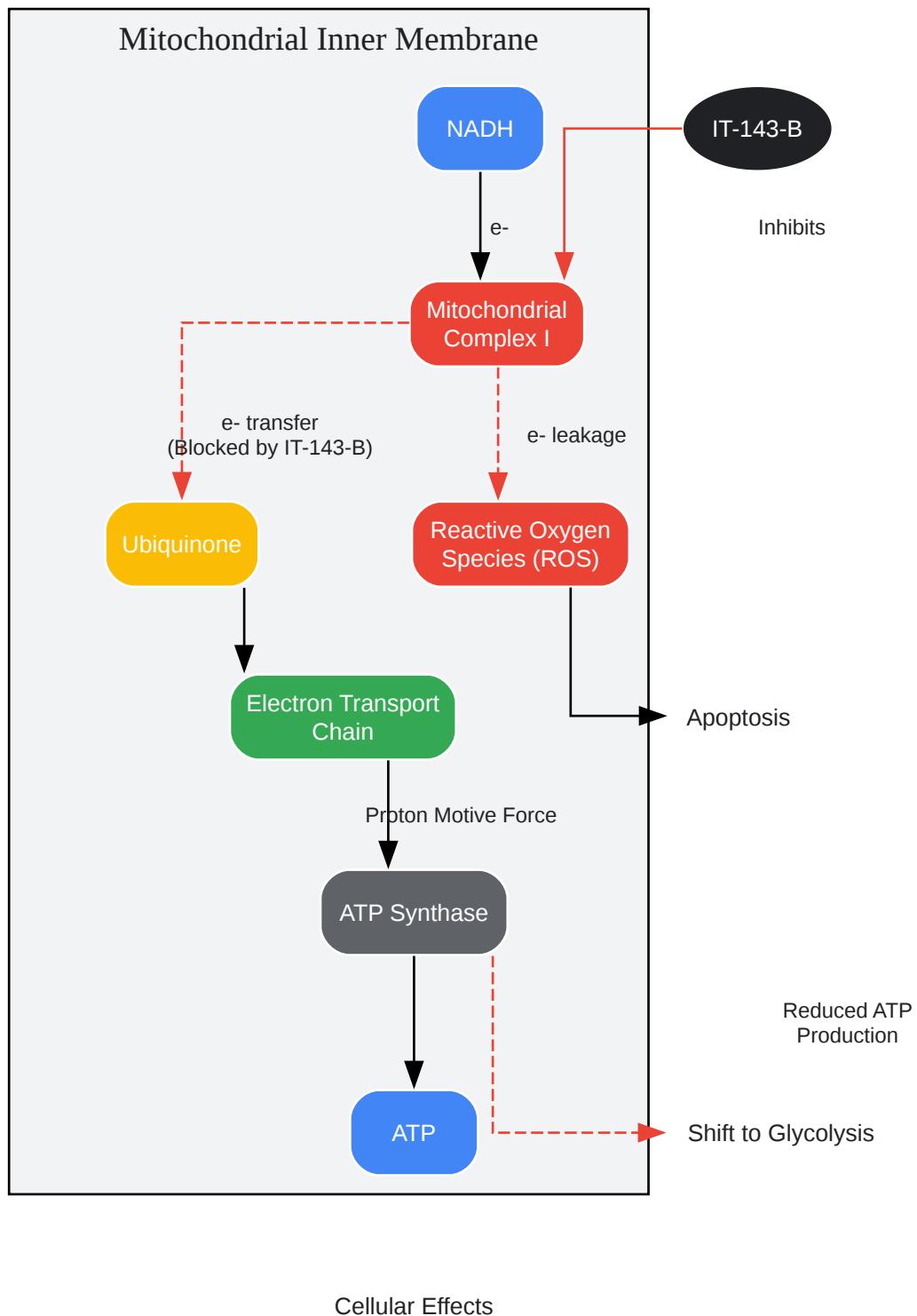
Cytotoxic Activity

The cytotoxic potential of IT-143-B has been evaluated against various cancer cell lines. One study, which refers to the compound as "IT-143-B (a likely reference to the recently identified

compound 143D)," reports its potent and selective inhibition of the KRASG12C mutation.[1] The half-maximal inhibitory concentration (IC50) values from this study are presented below.

Cell Line	Cancer Type	IT-143-B IC50 (nM)
MIA PaCa-2	Pancreatic Cancer	5.1 ± 0.6
NCI-H358	Non-Small Cell Lung Cancer	6.8 ± 1.1
NCI-H1373	Non-Small Cell Lung Cancer	23.5 ± 2.5
SW1463	Colorectal Cancer	67.2 ± 8.3
Calu-1	Non-Small Cell Lung Cancer	33.6 ± 4.1
Ba/F3-KRASG12C	Engineered Cell Line	80.0 ± 19.0

Mechanisms of Action

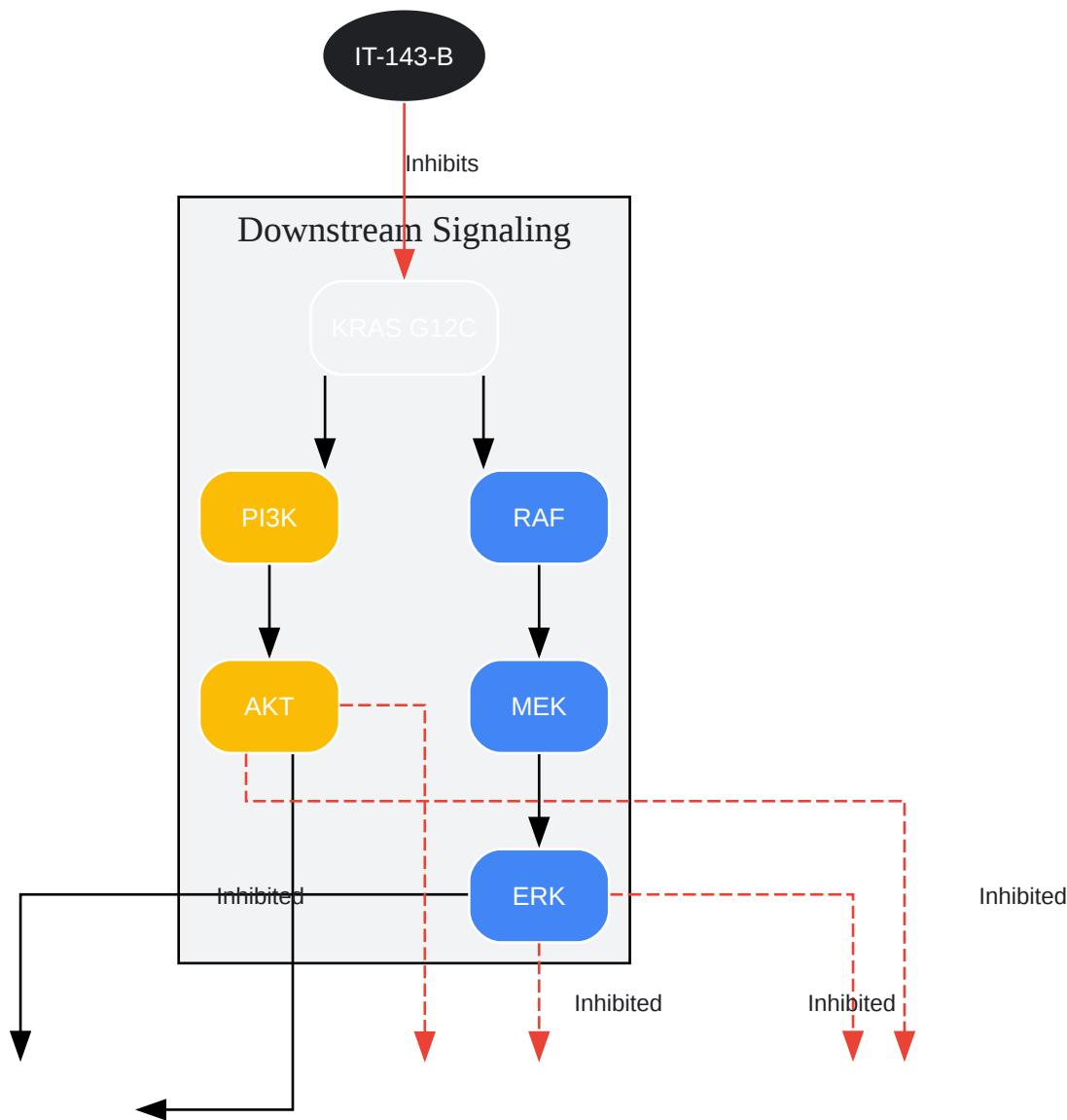

Preliminary research suggests that IT-143-B may exert its biological effects through multiple signaling pathways. The primary mechanism attributed to the piericidin class of antibiotics is the inhibition of Mitochondrial Complex I.[2] Additionally, recent findings suggest a role for a compound identified as IT-143-B in the inhibition of the KRASG12C oncoprotein.[1]

Inhibition of Mitochondrial Complex I

Piericidin-group antibiotics are known to be potent inhibitors of NADH:ubiquinone oxidoreductase, also known as Mitochondrial Complex I. This enzyme is a critical component of the electron transport chain in mitochondria.

- **Binding and Inhibition:** Piericidins competitively bind to the ubiquinone-binding site of Complex I, blocking the transfer of electrons from NADH.
- **Disruption of ATP Synthesis:** This inhibition disrupts the proton motive force across the inner mitochondrial membrane, which is essential for ATP production by ATP synthase.
- **Induction of Oxidative Stress:** The blockage of electron flow can lead to the generation of reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.

- Metabolic Shift: By impairing oxidative phosphorylation, piericidins can force cells to increase their reliance on glycolysis for energy production.

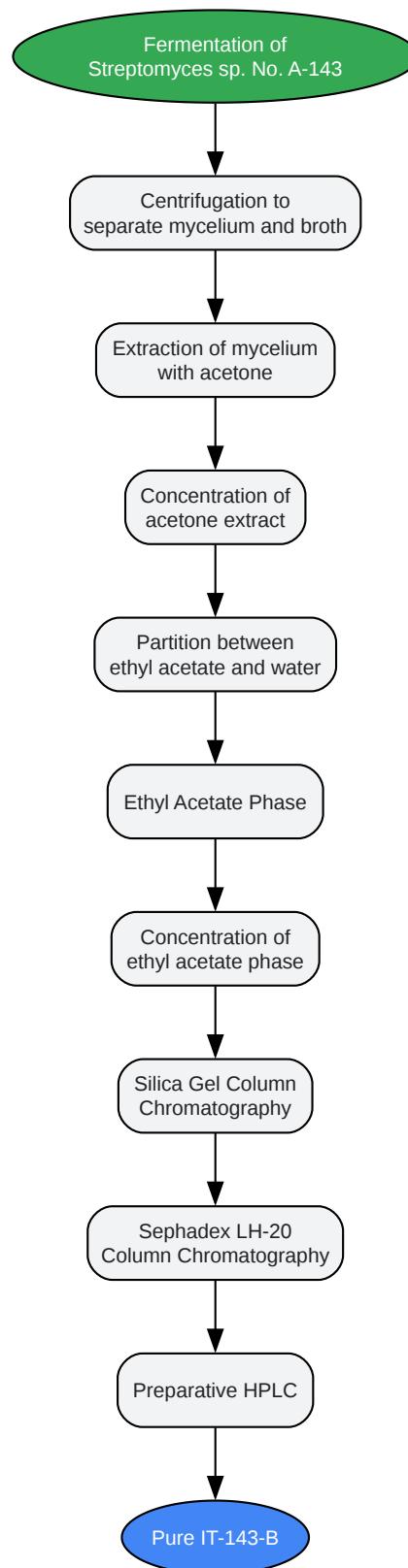

[Click to download full resolution via product page](#)

Proposed mechanism of IT-143-B via Mitochondrial Complex I inhibition.

Inhibition of KRASG12C Signaling

A compound referred to as IT-143-B has been identified as a selective inhibitor of the KRASG12C oncoprotein. This mutation is a key driver in several types of cancer.

- Direct Inhibition: IT-143-B is proposed to directly bind to and inhibit the activity of the mutated KRASG12C protein.
- Downstream Pathway Suppression: This inhibition leads to the suppression of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
- Induction of Cell Cycle Arrest and Apoptosis: The blockade of these critical signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells harboring the KRASG12C mutation.


[Click to download full resolution via product page](#)

Proposed inhibition of the KRASG12C signaling pathway by IT-143-B.

Experimental Protocols

Isolation and Purification of IT-143-B

The following protocol outlines the general steps for the isolation and purification of IT-143-B from the fermentation broth of *Streptomyces* sp. No. A-143.

[Click to download full resolution via product page](#)

Workflow for the isolation and purification of IT-143-B.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of IT-143-B on cancer cell lines by measuring metabolic activity.

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of IT-143-B and a vehicle control for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

IT-143-B is a piericidin-group antibiotic with promising biological activities, including potent cytotoxic effects against cancer cells. The primary mechanism of action for this class of compounds is the inhibition of Mitochondrial Complex I. However, recent evidence suggests that a compound identified as IT-143-B may also act as a selective inhibitor of the KRASG12C oncoprotein. Further research is warranted to fully elucidate the precise molecular targets and signaling pathways of IT-143-B and to evaluate its therapeutic potential in various disease models. The detailed protocols and compiled data in this guide provide a solid foundation for future investigations into this intriguing natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Preliminary investigation of IT-143B in scientific research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research\]](https://www.benchchem.com/product/b10820791#preliminary-investigation-of-it-143b-in-scientific-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com